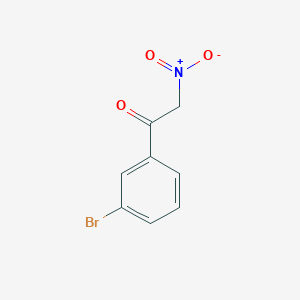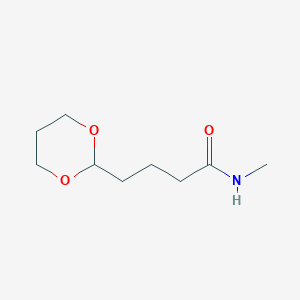
4-(1,3-dioxan-2-yl)-N-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxan-2-yl)-N-methylbutanamide is a chemical compound characterized by the presence of a 1,3-dioxane ring and an N-methylbutanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxan-2-yl)-N-methylbutanamide typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst to form the 1,3-dioxane ring . The N-methylbutanamide moiety can be introduced through subsequent reactions involving amide formation. Common reagents used in these reactions include toluenesulfonic acid as a catalyst and molecular sieves for water removal .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Dioxan-2-yl)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2/Ni, H2/Rh, and other reducing agents.
Substitution: Alkyl halides, sodium hydride (NaH), and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-(1,3-Dioxan-2-yl)-N-methylbutanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(1,3-dioxan-2-yl)-N-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-5-hydroxymethyl-1,3-dioxane: Known for its use in biodegradable polymers.
2-Phenyl-1,3-dioxane: Studied for its stereochemistry and conformational analysis.
1,3-Dioxolane derivatives: Used in various chemical and industrial applications.
Uniqueness
4-(1,3-Dioxan-2-yl)-N-methylbutanamide is unique due to its specific combination of the 1,3-dioxane ring and N-methylbutanamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
4-(1,3-dioxan-2-yl)-N-methylbutanamide |
InChI |
InChI=1S/C9H17NO3/c1-10-8(11)4-2-5-9-12-6-3-7-13-9/h9H,2-7H2,1H3,(H,10,11) |
Clé InChI |
MRHFTKRKLMUFMY-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CCCC1OCCCO1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-Methyl-7,8,9,10-tetrahydroimidazo[2,1-a]isoquinolin-2-yl)methanol](/img/structure/B8507263.png)
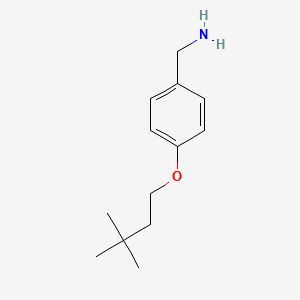
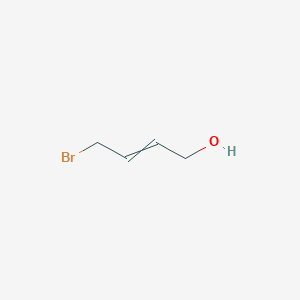
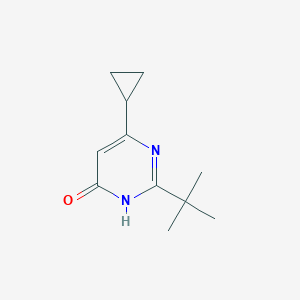
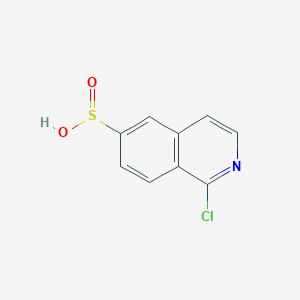
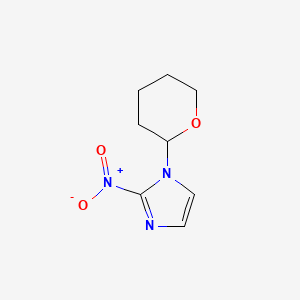
![4-[2-(4-Fluorophenyl)thiophen-3-yl]pyridine](/img/structure/B8507310.png)
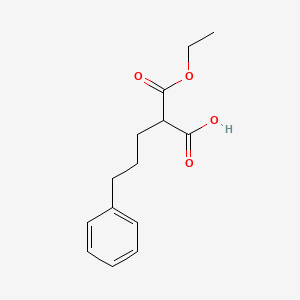
![N-[methyl] N-[methoxy] 3,4-diaminobenzamide](/img/structure/B8507335.png)
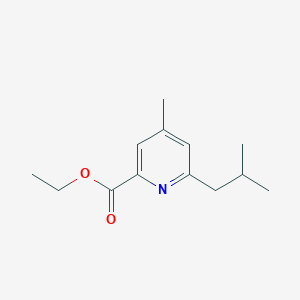
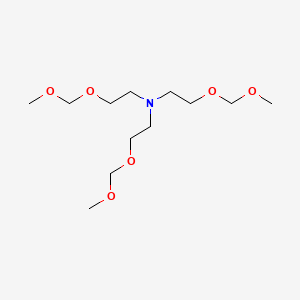
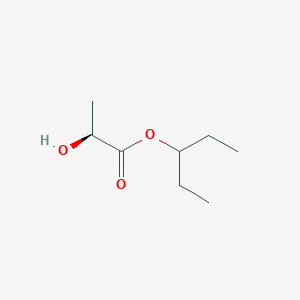
![2-(4-Methoxycyclohexyl)benzo[d]thiazole](/img/structure/B8507373.png)
